2,1-Benzisothiazol-3(1H)-one 2,1-Benzisothiazol-3(1H)-one
Brand Name: Vulcanchem
CAS No.: 40352-87-2
VCID: VC1980993
InChI: InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H
SMILES: C1=CC=C2C(=C1)C(=O)SN2
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol

2,1-Benzisothiazol-3(1H)-one

CAS No.: 40352-87-2

Cat. No.: VC1980993

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

2,1-Benzisothiazol-3(1H)-one - 40352-87-2

Specification

CAS No. 40352-87-2
Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
IUPAC Name 1H-2,1-benzothiazol-3-one
Standard InChI InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H
Standard InChI Key DPBKQJOOSMJCFX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)SN2
Canonical SMILES C1=CC=C2C(=C1)C(=O)SN2

Introduction

Chemical Properties and Characteristics

Chemical Reactivity

The reactivity profile of 2,1-Benzisothiazol-3(1H)-one is characterized by its potential for substitution reactions. Research has shown that the compound can undergo substitution particularly at positions 1 and 5, making it a versatile building block for creating various derivatives . The ability to functionalize these positions enables the generation of compounds with potentially diverse biological and chemical properties.

Comparative Properties

Table 1 presents a comparison between 2,1-Benzisothiazol-3(1H)-one and its better-documented isomer:

Table 1: Comparative Properties of Benzisothiazolone Isomers

Property2,1-Benzisothiazol-3(1H)-one1,2-Benzisothiazol-3(2H)-one
StructureN at position 2, S at position 1, H on SS at position 1, N at position 2, H on N
CAS NumberNot specified in literature2634-33-5
Molecular Weight~151.19 (calculated)151.19
Melting PointNot specified in literature154-158°C
ReactivitySubstitution at positions 1 and 5Known antimicrobial activity
ApplicationsSynthetic intermediatePreservative, antimicrobial agent

Synthesis Methods

Novel Synthetic Approach

Recent advances in synthetic methodology have enabled efficient pathways for producing 2,1-Benzisothiazol-3(1H)-one derivatives. A notable method involves a multi-step process starting with readily available isatoic anhydride :

  • Nitration of isatoic anhydride

  • Conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones

  • Alkylation at the 1-position

  • Further derivatization of the 5-amino group

StepReactionStarting MaterialProductKey Conditions
1NitrationIsatoic anhydrideNitro-isatoic anhydrideNitrating mixture
2ConversionNitro-isatoic anhydride5-nitro-2,1-benzisothiazol-3(1H)-oneExcellent yield reported
3Alkylation5-nitro-2,1-benzisothiazol-3(1H)-one1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one1-position selective
4Derivatization1-alkyl-5-nitro derivatives1,5-disubstituted derivativesVarious modifications possible

This synthetic strategy represents a significant advancement in heterocyclic chemistry, offering a convenient and effective approach to synthesizing novel 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives that would otherwise be difficult to obtain .

Application AreaPotential RoleSupporting Rationale
Medicinal ChemistrySynthetic intermediateStructurally related to bioactive compounds
Pharmacological StudiesBuilding block for drug candidatesHeterocyclic scaffold commonly found in drugs
Materials SciencePrecursor for functional materialsHeterocyclic compounds frequently used in materials
Chemical SynthesisVersatile intermediateAllows selective functionalization

Current Research Trends

Synthetic Methodology Development

Current research on 2,1-Benzisothiazol-3(1H)-one primarily focuses on developing efficient synthetic methodologies for preparing various derivatives. The approach involving nitration of isatoic anhydride represents a significant advancement in this area, providing access to previously challenging-to-synthesize compounds .

Comparison with Related Heterocycles

2,1-Benzisothiazol-3(1H)-one belongs to a broader family of heterocyclic compounds that include various benzisothiazoles and related structures. Understanding its relationship to these compounds provides context for its chemical behavior and potential applications.

Table 4: Comparison with Related Heterocyclic Compounds

Compound ClassStructural RelationshipDistinguishing Features
1,2-Benzisothiazol-3(2H)-oneIsomerDifferent N/S positioning, H on N instead of S
BenzothiazolesRelated heterocycleDifferent arrangement of S and N atoms
Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide)Oxidized derivative of 1,2-isomerContains SO₂ group instead of S
Isatoic anhydrideSynthetic precursorContains different heterocyclic system

Analytical Characterization

While comprehensive analytical data specific to 2,1-Benzisothiazol-3(1H)-one is limited in the available literature, standard analytical techniques would be applicable for its characterization:

Spectroscopic Analysis

Table 5: Expected Spectroscopic Characteristics

Analytical TechniqueExpected FeaturesSignificance
¹H NMRSignals for aromatic protons (7-8 ppm)Confirms benzene ring structure
Signal for N-H or S-H protonDistinguishes isomeric forms
¹³C NMRSignal for carbonyl carbon (~170 ppm)Confirms carbonyl presence
Signals for aromatic carbons (120-140 ppm)Confirms benzene ring structure
IR SpectroscopyCarbonyl stretching (~1700 cm⁻¹)Confirms carbonyl group
N-H or S-H stretchingHelps identify isomeric form
Mass SpectrometryMolecular ion peak at m/z ~151Confirms molecular weight
Fragmentation patternStructural confirmation

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